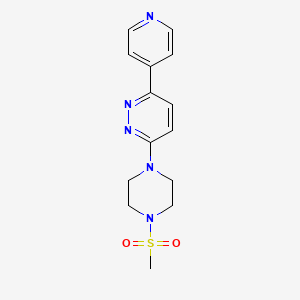![molecular formula C19H18ClN5O2S B6529014 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946213-54-3](/img/structure/B6529014.png)
3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine, also known as CBP-4, is a pyridazine-based small molecule developed by scientists in 2020. It is a synthetic compound that has been studied for its potential to act as a novel, potent and selective small-molecule inhibitor of the enzyme c-Src, which is involved in the regulation of cell growth and survival. CBP-4 has been shown to have a range of biological activities, including anti-cancer activity, anti-inflammatory activity, and anti-viral activity.
Applications De Recherche Scientifique
3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has been studied for its potential to act as a novel, potent and selective small-molecule inhibitor of the enzyme c-Src. c-Src is involved in the regulation of cell growth and survival, and is a target for the development of novel anti-cancer drugs. In addition, this compound has been studied for its potential anti-inflammatory and anti-viral activities.
Mécanisme D'action
The mechanism of action of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is not yet fully understood, but it is thought to involve the inhibition of c-Src activity. c-Src is a tyrosine kinase that is involved in the regulation of cell growth and survival. By inhibiting c-Src activity, this compound is thought to inhibit cell growth and survival, and thus may have anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cell-based studies, this compound has been shown to inhibit the growth of a range of cancer cell lines, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, this compound has been shown to have anti-inflammatory and anti-viral activities in cell-based studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine in laboratory experiments include its high selectivity for c-Src, as well as its high potency. Additionally, this compound is relatively easy to synthesize and is available commercially. The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, and thus its long-term safety and toxicity have not been fully evaluated.
Orientations Futures
Future research on 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine could focus on further elucidating its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to evaluate the long-term safety and toxicity of this compound in animal models. Additionally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and anti-viral agent. Finally, further research could be conducted to explore the potential of this compound as a drug delivery vehicle.
Méthodes De Synthèse
The synthesis of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in an aqueous medium, followed by the addition of pyridine and pyridazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of 60-70°C. The reaction is typically complete within 2-3 hours, and yields a white solid that is purified by recrystallization.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-16-1-3-17(4-2-16)28(26,27)25-13-11-24(12-14-25)19-6-5-18(22-23-19)15-7-9-21-10-8-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAZPLSMBANBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528934.png)
![3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6528939.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528967.png)
![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528971.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529007.png)
![3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529017.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529022.png)
![3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529023.png)